molecular formula C8H10O4 B1380912 Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 85407-65-4

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Cat. No. B1380912
CAS RN: 85407-65-4
M. Wt: 170.16 g/mol
InChI Key: PIFLRCNRXDHGOK-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a chemical compound with the CAS Number: 85407-65-4 . It has a molecular weight of 170.17 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is achieved through an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI Code for Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is 1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) . The InChI key is PIFLRCNRXDHGOK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Drug Design

Bicyclo[2.1.1]hexane derivatives are increasingly important in the synthesis of bioactive compounds. Their saturated bicyclic structures are valuable for creating sp³-rich chemical spaces, which are desirable in drug design for their physicochemical properties . The bicyclo[2.1.1]hexane core can be used to modulate solubility, activity, and conformational restriction of drug candidates.

Antifungal Agents

The incorporation of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid derivatives into fungicides has shown promising results. Compounds like boscalid, bixafen, and fluxapyroxad have been modified to include the bicyclo[2.1.1]hexane core, resulting in patent-free analogs with high antifungal activity .

Bioisosteres for Ortho-Substituted Benzene

Bicyclo[2.1.1]hexane derivatives have been validated as saturated bioisosteres for ortho-substituted benzene rings. This application is significant in medicinal chemistry, where the benzene ring is a common motif in drugs and agrochemicals .

Photocatalysis

The bicyclo[2.1.1]hexane framework can be accessed and manipulated using photochemical methods. This approach is particularly useful for creating new building blocks for further chemical transformations, expanding the toolbox available to chemists .

Late-Stage Modification of Natural Products

The methodology involving bicyclo[2.1.1]hexane-1,4-dicarboxylic acid allows for the late-stage modification of natural products. This is crucial for the development of novel functionalized compounds with potential applications in various fields, including pharmaceuticals .

Enantioselective Synthesis

The chiral nature of bicyclo[2.1.1]hexane derivatives makes them suitable for enantioselective synthesis. This is important for creating drug analogs with specific configurations, which can have different biological activities based on their enantiomeric forms .

Chemical Space Exploration

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid serves as a gateway to new chemical spaces. Its structure allows for the exploration of new atom and exit-vector arrangements, which is a frontier in synthetic chemistry .

Conformational Studies

Due to its rigid structure, bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is an excellent candidate for conformational studies. Researchers can investigate how the strain in the bicyclic system affects the overall molecular shape and reactivity .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting a potential area for future research .

properties

IUPAC Name

bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLRCNRXDHGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KB Wiberg, FH Walker, WE Pratt… - Journal of the American …, 1983 - ACS Publications
Thesynthesis of 1, 4-diiodobicyclo [2.1. 1] hexane (5) is described. The reaction of 5 with Zert-butyllithium in hexane gave the same type of products as previously observed in the …
Number of citations: 59 pubs.acs.org

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